molecular formula C23H24ClN7O4S B1672417 2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine CAS No. 63345-17-5

2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine

Cat. No.: B1672417
CAS No.: 63345-17-5
M. Wt: 530.0 g/mol
InChI Key: OPSGDYHBXKMPNO-UHFFFAOYSA-N
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Description

NSC177365, also known as PD011813, is a chemical compound with the molecular formula C23H23N7O4S.ClH. It is known for its role as an hTERT transcriptional repressor, which acts in the early stages of the G-quadruplex folding pathway .

Preparation Methods

The synthesis of NSC177365 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

NSC177365 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of NSC177365 involves its role as an hTERT transcriptional repressor. It acts in the early stages of the G-quadruplex folding pathway, which is crucial for the regulation of telomerase activity. By inhibiting hTERT transcription, NSC177365 can reduce the activity of telomerase, leading to decreased cellular proliferation and increased sensitivity to radiation therapy .

Comparison with Similar Compounds

NSC177365 can be compared with other similar compounds, such as NSC228155, NSC94600, and NSC317003. These compounds also exhibit activity in modulating radiation responses in cancer cells, but NSC177365 is unique in its robust single-agent activity even at low doses . This makes it a particularly promising candidate for further research and development in cancer therapy.

Similar Compounds

Properties

CAS No.

63345-17-5

Molecular Formula

C23H24ClN7O4S

Molecular Weight

530.0 g/mol

IUPAC Name

2-[3-[[4-[(3-nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine;hydrochloride

InChI

InChI=1S/C23H23N7O4S.ClH/c24-23(25)26-12-3-13-35(33,34)29-16-8-6-15(7-9-16)27-22-18-4-1-2-5-20(18)28-21-14-17(30(31)32)10-11-19(21)22;/h1-2,4-11,14,29H,3,12-13H2,(H,27,28)(H4,24,25,26);1H

InChI Key

OPSGDYHBXKMPNO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)NS(=O)(=O)CCCN=C(N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)NS(=O)(=O)CCCN=C(N)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GTC365;  GTC-365;  GTC 365;  NSC177365;  NSC-177365;  NSC 177365

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine
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2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine
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2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine
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2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine
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2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine
Reactant of Route 6
2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine

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